CAY10595 was developed as a pharmacological tool to investigate the role of prostaglandin D2 in biological systems. It falls under the classification of pharmacological agents and is specifically categorized as a prostaglandin D2 receptor antagonist. Its primary application has been in research related to obesity, inflammation, and other metabolic disorders .
The synthesis of CAY10595 involves several key steps that are critical for ensuring its purity and efficacy. While specific proprietary methods may not be publicly disclosed, general synthetic routes for similar compounds typically include:
Technical parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and minimize by-products.
CAY10595's molecular structure can be described by its chemical formula and configuration, which are essential for understanding its interaction with biological targets.
X-ray crystallography or NMR spectroscopy studies would provide detailed insights into its three-dimensional conformation, which is crucial for understanding its mechanism of action.
CAY10595 participates in various chemical reactions primarily involving its interaction with CRTH2 receptors. Key aspects include:
Understanding these reactions is vital for evaluating the compound's therapeutic potential and safety profile.
The mechanism of action of CAY10595 centers on its role as a CRTH2 antagonist:
Quantitative data from pharmacological studies often demonstrate the potency and efficacy of CAY10595 in modulating these pathways.
CAY10595 exhibits several notable physical and chemical properties:
These properties influence the compound's formulation and administration routes in research settings.
CAY10595 has several scientific applications, particularly in:
CAY10595 (CAS 916047-16-0) is a synthetic small-molecule compound with the chemical formula C₂₀H₁₃Cl₂FN₂O₅ and a molecular weight of 451.23 g/mol. Its systematic name is 1-[(4-{[(6-carboxyhexyl)amino]carbonyl}phenyl)methyl]-3-[(4-chloro-3-fluorophenyl)methyl]urea, though its exact nomenclature may vary. Key structural features include:
The SMILES notation is:ClC1=CC=C(C2=C1)N(C(C32CC(N(C3=O)CC4=C(C=CC(Cl)=C4)F)=O)=O)CC(O)=O
Table 1: Molecular Properties of CAY10595
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₃Cl₂FN₂O₅ |
Molecular Weight (g/mol) | 451.23 |
XLogP | 3.8 (predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 109 Ų |
Computational analyses reveal planar geometry in the urea core, while the alkyl chain enables conformational flexibility. The chloro-fluorophenyl group contributes to π-stacking potential, a feature common to bioactive PASs (polycyclic aromatic systems) [10].
CAY10595 functions as a potent and selective antagonist of the CRTH2/DP2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), with a binding affinity (Kᵢ) of 10 nM for the human receptor [2] [3]. While primarily characterized as a CRTH2 antagonist, recent evidence suggests modulatory effects on soluble epoxide hydrolase (sEH) pathways:
Table 2: Pharmacological Targets of CAY10595
Target | Affinity (Kᵢ/IC₅₀) | Functional Role |
---|---|---|
CRTH2/DP2 receptor | 10 nM (Kᵢ) | Prostaglandin D₂ receptor |
sEH | >1 µM (IC₅₀) | Epoxy-fatty acid hydrolysis |
DP1 receptor | No activity | Prostaglandin D₂ receptor subtype |
CAY10595’s urea scaffold mimics transition-state intermediates of sEH substrates, enabling competitive inhibition. Adamantane-derived analogs (e.g., AMHDU) exhibit stronger sEH inhibition (IC₅₀ = 0.5 nM) due to hydrophobic interactions with Tyr³⁸¹/Tyr⁴⁶⁵ residues [1] [4].
CAY10595 indirectly influences epoxy-fatty acid (EpFA) metabolism through dual modulation of prostaglandin and CYP450 pathways:
EET Biosynthesis and Degradation:
CAY10595’s Impact on sEH Pathways:
Table 3: Key Lipid Mediators Modulated by CAY10595
Mediator | Biosynthetic Pathway | Biological Role | Effect of CAY10595 |
---|---|---|---|
EETs | CYP450 epoxidation of AA | Anti-inflammatory, vasodilatory | Indirect stabilization |
DHETs | sEH hydrolysis of EETs | Pro-inflammatory, reduced bioactivity | Reduction via sEH modulation |
PGD₂ | COX/H-PGDS/L-PGDS catalysis | Prostaglandin receptor activation | Direct inhibition via CRTH2 |
CAY10595’s dual action positions it as a multi-pathway modulator in diseases like neuropathic pain, where sEH inhibitors (e.g., TPPU, AMHDU) reduce hyperalgesia by elevating EET levels >3-fold [4] [6]. However, its primary CRTH2 antagonism distinguishes it from classical sEH inhibitors like EC5026 in clinical development [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: